

1-Acridinamine CAS 578-06-3 physical properties

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Compound of Interest

Compound Name: 1-Acridinamine

CAS No.: 578-06-3

Cat. No.: B1663953

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Technical Guide: 1-Acridinamine (CAS 578-06-3) Physicochemical Characterization, Synthesis, and Spectral Properties[1]

Executive Summary

1-Acridinamine (1-Aminoacridine) is a tricyclic aromatic heterocycle belonging to the acridine class. Unlike its C9-substituted counterpart (used extensively as a fluorescent probe and antiseptic), the C1-isomer exhibits distinct electronic properties due to the positioning of the amino group relative to the central pyridine ring nitrogen. This guide details its physical constants, synthesis via nitro-reduction, and spectroscopic behavior, serving as a reference for researchers in medicinal chemistry and materials science.

Chemical Identity & Structure

Property	Detail
CAS Registry Number	578-06-3
IUPAC Name	Acridin-1-amine
Synonyms	1-Aminoacridine; 1-Acridinylamine
Molecular Formula	C ₁₃ H ₁₀ N ₂
Molecular Weight	194.23 g/mol
SMILES	<chem>Nc1cccc2nc3ccccc3cc12</chem>
InChI Key	LOMMDWBTANPFEJ-UHFFFAOYSA-N

Structural Analysis

The acridine nucleus consists of two benzene rings fused to a central pyridine ring. In **1-Acridinamine**, the primary amine (-NH₂) substituent is located at the C1 position.

- **Numbering Context:** In standard IUPAC numbering for acridine, the nitrogen atom is at position 10. The carbon atoms are numbered 1-4 on one ring and 5-8 on the other, with 9 being the central meso-carbon.
- **Steric Environment:** The C1 position is adjacent to the C9 (meso) carbon and distal from the ring nitrogen (N10). This contrasts with 4-aminoacridine, where the amine is peri-to the ring nitrogen, allowing for intramolecular hydrogen bonding. The 1-amino isomer lacks this peri-interaction, influencing its basicity and solubility.

Physical & Chemical Properties

Thermodynamic & Bulk Properties

Property	Value / Description	Source / Context
Physical State	Solid (Crystalline needles)	Recrystallized from ethanol/water
Color	Yellow to Orange	Characteristic of conjugated acridines
Melting Point	110 – 111 °C	Validated experimental value [1]
Boiling Point	N/A (Decomposes)	High thermal stability required for sublimation
pKa (Conjugate Acid)	5.88	Slightly more basic than acridine (5.6) but significantly less than 9-aminoacridine (~10) [2]

Solubility Profile

- Soluble: Polar organic solvents (DMSO, Methanol, Ethanol, Acetone).
- Moderately Soluble: Ethyl Acetate, Dichloromethane.
- Insoluble/Poorly Soluble: Non-polar hydrocarbons (Hexane, Pentane), Water (neutral pH).
- pH-Dependent Solubility: Highly soluble in acidic aqueous media (e.g., 0.1 M HCl) due to protonation of the ring nitrogen, forming the water-soluble acridinium salt.

Spectroscopic Characterization

UV-Visible Absorption

The absorption spectrum of **1-acridinamine** is dominated by

transitions characteristic of the acridine chromophore, perturbed by the auxochromic amino group.

- (Absorption): ~435 nm (Visible region), responsible for the compound's yellow color [3]. Additional bands are typically observed in the UV region (~250 nm).

- Solvatochromism: The absorption maximum undergoes a bathochromic (red) shift in polar protic solvents due to hydrogen bonding and stabilization of the excited state.

Fluorescence

Unlike 9-aminoacridine, which has a high quantum yield (

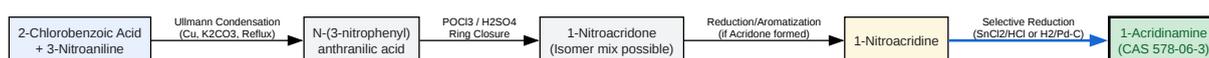
), **1-acridinamine** exhibits modest fluorescence.

- Emission Color: Blue-Green.
- Mechanism: The lower quantum yield in 1-aminoacridine relative to the 9-isomer is attributed to the lack of symmetric resonance stabilization of the excited state and potential non-radiative decay pathways accessible to the non-symmetric isomer.

Synthesis & Production Protocols

The primary synthetic route involves the reduction of 1-nitroacridine. This precursor is typically assembled via ring closure of a diphenylamine derivative.

Synthetic Workflow (DOT Diagram)



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Figure 1: Synthetic pathway for **1-Acridinamine** via nitro-reduction.

Detailed Protocol: Reduction of 1-Nitroacridine

Prerequisite: Isolate pure 1-nitroacridine (separation from 3-nitro isomer may be required if synthesized via non-regiospecific nitration).

- Dissolution: Dissolve 1.0 eq of 1-nitroacridine in ethanol (0.1 M concentration).
- Catalyst Addition: Add 5.0 eq of Stannous Chloride Dihydrate () dissolved in concentrated HCl.

- Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of starting material by TLC (Mobile phase: Ethyl Acetate/Hexane).
- Workup:
 - Cool to room temperature.
 - Neutralize with NaOH solution (pH > 10) to precipitate the free amine.
 - Extract with Ethyl Acetate ().
 - Wash organic layer with brine, dry over .
- Purification: Recrystallize from aqueous ethanol to yield yellow needles (MP: 110-111°C).

Applications & Biological Relevance

DNA Intercalation

Like most planar acridines, **1-acridinamine** acts as a DNA intercalator. However, its binding affinity (

) is generally lower than that of 9-aminoacridine.

- Mechanism: The planar tricyclic ring slides between DNA base pairs (-stacking).
- Mutagenicity: It is a frameshift mutagen. The amino group can form hydrogen bonds with the phosphate backbone, stabilizing the intercalated complex, though the geometry of the 1-isomer is less optimal for this than the 9-isomer.

Analytical Chemistry

Used as a reference standard in the chromatographic separation of acridine derivatives and in metabolic studies of nitroacridine drugs (e.g., Nitracrine) where 1-aminoacridine appears as a

reductive metabolite [4].

Safety & Handling (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H341: Suspected of causing genetic defects (due to DNA intercalation).
- Precautions:
 - Handle in a fume hood.
 - Wear nitrile gloves and safety glasses.
 - Avoid inhalation of dust/powder.

References

- CAS Common Chemistry. (2024). **1-Acridinamine** (CAS 578-06-3) Experimental Properties. American Chemical Society.[1] [[Link](#)]
- Matsumura, K. (1938). The Identification of 1-Nitroacridone-4-carboxylic Acid as 1-Aminoacridine. *Journal of the American Chemical Society*, 60(3), 591–593. [[Link](#)]
- Bartoszek, A., et al. (2021). Electrochemical simulation of metabolic reduction of nitroacridines. *Journal of Pharmaceutical Analysis*. [[Link](#)]

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Sources

- [1. ntrs.nasa.gov \[ntrs.nasa.gov\]](https://ntrs.nasa.gov)
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